lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms.
Preparation Methods
The synthesis of lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Coordination Chemistry: It can act as a ligand, forming coordination complexes with transition metals.
Common reagents used in these reactions include butyllithium, aqueous ammonium chloride, carbon dioxide, and methyl chloroformate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. As a ligand, it can form coordination complexes with transition metals, influencing their reactivity and stability . In biological systems, triazole derivatives can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
3-Bromo-1H-1,2,4-triazole: Similar in structure but lacks the carboxylate group, affecting its reactivity and applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a methyl ester group instead of lithium, influencing its solubility and reactivity.
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar but lacks the carboxylate group, affecting its coordination chemistry and biological activity.
The uniqueness of this compound lies in its combination of a lithium ion, a bromine atom, and a carboxylate group, which together confer distinct chemical and biological properties.
Properties
CAS No. |
2648939-77-7 |
---|---|
Molecular Formula |
C4H3BrLiN3O2 |
Molecular Weight |
211.9 |
Purity |
95 |
Origin of Product |
United States |
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